molecular formula C12H22N2O3 B13406782 4-(1-Hydroxy-1-methylethyl)-2-propyl-

4-(1-Hydroxy-1-methylethyl)-2-propyl-

Cat. No.: B13406782
M. Wt: 242.31 g/mol
InChI Key: UJVQGTUOKRDOHU-UHFFFAOYSA-N
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Description

4-(1-Hydroxy-1-methylethyl)-2-propyl- is a useful research compound. Its molecular formula is C12H22N2O3 and its molecular weight is 242.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1-Hydroxy-1-methylethyl)-2-propyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Hydroxy-1-methylethyl)-2-propyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-2,5-dihydro-1H-imidazole-5-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-5-7-8-13-9(11(15)17-6-2)10(14-8)12(3,4)16/h8-9,13,16H,5-7H2,1-4H3

InChI Key

UJVQGTUOKRDOHU-UHFFFAOYSA-N

Canonical SMILES

CCCC1NC(C(=N1)C(C)(C)O)C(=O)OCC

Origin of Product

United States

Significance of Imidazole Scaffolds in Advanced Organic Synthesis

The imidazole (B134444) ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry and advanced organic synthesis. Its unique electronic properties, including its aromaticity and the presence of both a basic and an acidic nitrogen atom, allow it to participate in a wide array of chemical transformations and biological interactions. Imidazole-containing compounds are integral to numerous natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities.

In the realm of organic synthesis, the imidazole framework serves as a versatile building block for the construction of more complex molecules. Its ability to be functionalized at various positions on the ring enables the creation of diverse molecular architectures with tailored properties. The strategic placement of substituents on the imidazole ring can profoundly influence the steric and electronic characteristics of the final compound, making it a valuable tool for designing molecules with specific functions.

Overview of Ethyl 4 1 Hydroxy 1 Methylethyl 2 Propyl Imidazole 5 Carboxylate As a Strategic Chemical Intermediate

While information on 4-(1-Hydroxy-1-methylethyl)-2-propyl-imidazole as a standalone compound is scarce, its ethyl carboxylate derivative, Ethyl this compoundimidazole-5-carboxylate, is a pivotal intermediate in the pharmaceutical industry. google.com This compound is most notably recognized as a key precursor in the synthesis of Olmesartan medoxomil, a widely used medication for the treatment of hypertension. guidechem.comhsppharma.com

The strategic importance of this intermediate lies in its specific arrangement of functional groups around the imidazole (B134444) core. The hydroxy-methylethyl group at the 4-position, the propyl group at the 2-position, and the ethyl carboxylate at the 5-position are all crucial for the subsequent steps in the synthesis of Olmesartan. The synthesis of this intermediate itself is a multi-step process that has been the subject of considerable research to optimize yield and purity. google.com

Table 1: Key Synthetic Intermediates and Reagents

Compound/Reagent Role in Synthesis
Diethyl 2-propyl-imidazole-4,5-dicarboxylate Starting material for the formation of the substituted imidazole ring.
Methylmagnesium bromide A Grignard reagent used to introduce the 1-hydroxy-1-methylethyl (B12665419) group. google.com
Butyraldehyde and Glyoxal Alternative starting materials for the initial cyclization to form the imidazole ring. guidechem.com
Thionyl chloride Used in the esterification of the corresponding carboxylic acid. echemi.com

Historical Context of Imidazole Derivative Chemical Development

Established Synthetic Pathways to Ethyl this compoundimidazole-5-carboxylate

Grignard Reaction Approaches for the Introduction of the Hydroxy-methylethyl Moiety

A prevalent and well-documented method for synthesizing ethyl this compound1H-imidazole-5-carboxylate involves the use of a Grignard reaction. echemi.comjocpr.com This approach typically utilizes diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate as the starting material. The core of this synthesis is the chemoselective addition of a methyl Grignard reagent, such as methylmagnesium chloride (MeMgCl) or methylmagnesium bromide (CH3MgBr), to one of the ester groups of the imidazole dicarboxylate. chemicalbook.comgoogle.com

The reaction is carefully controlled at low temperatures, generally between -10°C and 0°C, in an inert solvent like tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere. chemicalbook.comechemi.com An excess of the Grignard reagent is required to ensure the addition of two methyl groups to one of the carbonyl carbons, which, after acidic workup with a solution like ammonium (B1175870) chloride, forms the desired tertiary alcohol moiety. chemicalbook.comjocpr.com This method is effective, often resulting in high yields.

Starting MaterialGrignard ReagentSolventTemperatureYieldPurity
Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylateMethylmagnesium chloride (MeMgCl)Tetrahydrofuran (THF)-10 to 0°C85-90%>99.5%
Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylateMethylmagnesium bromide (CH3MgBr)Tetrahydrofuran (THF) / Dichloromethane (CH2Cl2)0 to 15°C~96%High

Transesterification and Esterification Routes

Esterification presents an alternative route to obtain the target compound. guidechem.com This pathway involves the direct esterification of this compoundimidazole-5-carboxylic acid. The reaction is typically carried out by refluxing the carboxylic acid in ethanol (B145695) with a dehydrating agent or catalyst, such as thionyl chloride. guidechem.com This method converts the carboxylic acid group into the corresponding ethyl ester.

A patent also describes a process involving transesterification. google.com In this approach, a different ester of this compoundimidazole-5-carboxylic acid could be converted to the ethyl ester by reaction with ethanol in the presence of a suitable catalyst. This provides a method to access the desired ethyl ester from other ester analogues. google.com

Starting MaterialReagentsMethodYield
4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylic acidEthanol, Thionyl chlorideEsterification85%
This compoundimidazole-5-carboxylate (general ester)Ethanol, CatalystTransesterification92%

Multistep Syntheses from Diethyl 2-propyl-imidazole-4,5-dicarboxylate

The synthesis of the target molecule is often part of a larger, multistep sequence that begins with the formation of the imidazole core itself. Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate is a versatile intermediate that can be synthesized through various means. nbinno.comchemimpex.com One common method involves the condensation of butyramidinium chloride with diethyl 2-chloro-3-oxosuccinate in ethanol. jocpr.com

Synthesis via 4,4-dimethyl-2-propyl-4,6-dihydrofuro[3,4-d]imidazole Intermediates

An alternative synthetic pathway proceeds through a bicyclic furo[3,4-d]imidazole intermediate. google.com This method involves the formation of 4,4-dimethyl-2-propyl-4,6-dihydrofuro[3,4-d]imidazole, which can then be converted to the desired product. The furo[3,4-d]imidazole can be hydrolyzed or subjected to a ring-opening reaction to generate this compoundimidazole-5-carboxylic acid. google.com This carboxylic acid can then be esterified, as described in section 2.1.2, to produce ethyl this compoundimidazole-5-carboxylate. google.com This route offers an alternative to the direct Grignard reaction on the diester and can be advantageous for controlling purity. google.com

Novel and Optimized Synthetic Strategies

Process Improvements for Enhanced Yield and Purity

Recent advancements have focused on optimizing existing methods. For instance, a novel three-step synthesis has been reported starting from ethyl oxalate (B1200264) and ethyl chloroacetate. jocpr.com This method avoids the use of toxic and expensive starting materials like diaminomaleonitrile. jocpr.com The process involves simple acid-base treatment for purification, achieving a high purity of 99.5% (HPLC). jocpr.com

Another patented process aims to produce high-purity ethyl this compoundimidazole-5-carboxylate to ensure the final Olmesartan Medoxomil product has low impurity levels. google.com This is achieved through the transesterification or esterification of intermediates derived from the furo[3,4-d]imidazole route, which allows for better control over the formation of byproducts. google.com Furthermore, a method has been developed that boasts a short reaction route, less pollution, mild reaction conditions, and high yield by reacting α-chlorinated oxaloacetic acid diethyl ester with butanimidamide (B92998) followed by a Grignard reaction. google.com

Starting MaterialsKey FeaturesReported Purity
Ethyl oxalate, Ethyl chloroacetateFewer steps, simpler operation, mild conditions, lower cost99.5% (HPLC)
α-chlorinated oxaloacetic acid diethyl ester, ButanimidamideShort reaction route, less pollution, high yieldNot specified
4,4-dimethyl-2-propyl-4,6-dihydrofuro[3,4-d]imidazoleHigh purity of intermediate leads to high purity final productHigh

Sustainable Chemical Synthesis Approaches for Imidazole Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of imidazole derivatives to minimize environmental impact. These approaches focus on the use of less hazardous reagents, renewable starting materials, and energy-efficient reaction conditions.

Recent advancements in the sustainable synthesis of imidazoles include the use of microwave irradiation, ultrasound irradiation, and ball milling. researchgate.net These techniques often lead to shorter reaction times, higher yields, and can sometimes be performed in the absence of traditional, volatile organic solvents. For instance, one-pot syntheses of imidazole derivatives have been developed under solvent-free conditions, offering advantages such as high yields, easy setup, and mild reaction conditions.

The use of ionic liquids as both catalysts and green solvents has also emerged as a promising strategy. For example, a 1,8-diazabicyclo[5.4.0]-undec-7-en-8-ium imidazolate ionic liquid has been successfully employed for the multicomponent synthesis of tetra- and trisubstituted imidazoles. This method boasts short reaction times, excellent yields, and the potential for catalyst recycling. researchgate.net

Furthermore, the development of heterogeneous catalysts allows for easier separation from the reaction mixture and reuse, contributing to a more sustainable process. Research has explored the use of various catalysts that can be employed under green conditions to afford substituted imidazoles. researchgate.net

Chemo- and Regioselective Methodologies for Imidazole Core Modification

The functionalization of the imidazole core in a chemo- and regioselective manner is crucial for the synthesis of complex, biologically active molecules. The imidazole ring possesses multiple reaction sites, and controlling the position of substitution is a significant synthetic challenge.

Transition metal-catalyzed cross-coupling reactions have become a powerful tool for the regioselective functionalization of the imidazole ring. These methods allow for the selective formation of carbon-carbon and carbon-nitrogen bonds at specific positions of the imidazole core. For instance, palladium-catalyzed C-H alkenylation of imidazoles has been developed, achieving high selectivity for the C5 position. rsc.org

Another strategy involves the use of directing groups to guide the functionalization to a specific position. The strategic placement and subsequent removal of these groups enable precise control over the substitution pattern.

Recent research has also focused on the regioselective synthesis of highly substituted imidazoles through sequential reactions. For example, a novel synthesis of 4- and 5-functionalized imidazoles from allenyl sulfonamides and amines has been developed, where the regioselectivity is dependent on the substituents on the nitrogen atoms. nih.gov These methodologies provide access to a wide range of substituted imidazoles that would be difficult to obtain through classical synthetic routes.

Synthesis of Related Imidazole-5-carboxylic Acid Derivatives

The synthesis of imidazole-5-carboxylic acid derivatives is a key area of research, as this structural motif is present in numerous pharmacologically active compounds.

Preparation of this compoundimidazole-5-carboxylic Acid

The synthesis of this compoundimidazole-5-carboxylic acid is a multi-step process that typically involves the initial formation of the corresponding ethyl ester, followed by hydrolysis.

A common route to ethyl this compoundimidazole-5-carboxylate involves the reaction of diethyl 2-propyl-imidazole-4,5-dicarboxylate with a Grignard reagent, such as methylmagnesium chloride. This reaction selectively attacks one of the ester groups to form the tertiary alcohol. The reaction is typically carried out in an ethereal solvent like tetrahydrofuran (THF) at low temperatures. Subsequent workup with an acidic solution, such as aqueous ammonium chloride, yields the desired product. chemicalbook.com The resulting ethyl ester can then be hydrolyzed to the carboxylic acid using a base, such as sodium hydroxide (B78521), followed by acidification. google.com

A patent describes a process where 100 ml of 10% aqueous sodium hydroxide solution is added to a solution of 20 grams of ethyl this compoundimidazole-5-carboxylate in 200 ml of acetone. The mixture is refluxed for 3 hours. After cooling, the pH is adjusted to 6.4 with concentrated hydrochloric acid to precipitate the product, affording a 95% yield of this compoundimidazole-5-carboxylic acid. google.com

StepReactantsReagents/ConditionsProductYield (%)
1Diethyl 2-propyl-imidazole-4,5-dicarboxylateMethylmagnesium chloride, THF, -10 to 0 °C; then aq. NH4ClEthyl this compoundimidazole-5-carboxylate85-90
2Ethyl this compoundimidazole-5-carboxylate10% NaOH (aq), Acetone, reflux; then conc. HClThis compoundimidazole-5-carboxylic acid95

Synthesis of Alkyl, Alkenyl, and Hydroxyalkyl Substituted Imidazole-5-carboxylic Acids

The synthesis of imidazole-5-carboxylic acids with various alkyl, alkenyl, and hydroxyalkyl substituents is essential for developing analogues with diverse properties.

Alkyl Substituted Imidazole-5-carboxylic Acids:

The introduction of alkyl groups onto the imidazole ring can be achieved through various methods. One common approach involves the use of alkyl halides in the presence of a base to alkylate the nitrogen atoms. For the synthesis of C-alkylated imidazoles, transition metal-catalyzed cross-coupling reactions or radical-based methods can be employed. The synthesis of the carboxylic acid moiety can be achieved either by building the imidazole ring with the carboxylate group already in place or by carboxylation of a pre-functionalized imidazole.

A general method for preparing imidazole-4(5)-monocarboxylic acids involves reacting an imidazole with carbon dioxide and an alkali metal carbonate at elevated temperatures and pressures. google.com

Imidazole PrecursorAlkylating/Carboxylating AgentConditionsProduct
2,4-dimethylimidazoleCO2, K2CO3150 °C, 5 hours2,4-dimethylimidazole-5-carboxylic acid
1-Methyl-2-alkylthio-5-hydroxymethylimidazole1. MnO2; 2. AgNO3, NaOH1. Oxidation to aldehyde; 2. Oxidation to carboxylic acid1-Methyl-2-alkylthio-5-imidazolecarboxylic acid

Alkenyl Substituted Imidazole-5-carboxylic Acids:

The synthesis of alkenyl-substituted imidazoles can be approached by either constructing the imidazole ring from an alkenyl-containing precursor or by introducing the alkenyl group onto a pre-existing imidazole ring. Palladium-catalyzed reactions, such as the Heck or Suzuki coupling, are powerful methods for forming carbon-carbon double bonds on the imidazole core.

A review on the synthesis of alkenylimidazoles highlights methods such as the condensation of methylimidazoles with carbonyl compounds and reactions of formylimidazoles with phosphorus ylides (Wittig reaction).

Imidazole PrecursorReagentConditionsProduct
C5-formylimidazolePhosphonium ylideWittig reactionC5-alkenylimidazole
C5-haloimidazoleAlkenePd catalyst, baseC5-alkenylimidazole

Hydroxyalkyl Substituted Imidazole-5-carboxylic Acids:

Hydroxyalkyl groups can be introduced onto the imidazole ring through several synthetic strategies. One common method involves the reaction of a formyl-substituted imidazole with a Grignard reagent to generate a secondary alcohol. Alternatively, the reaction of an imidazole with an epoxide can also introduce a hydroxyalkyl group.

The synthesis of 1-methyl-2-alkylthio-5-hydroxymethylimidazole can be achieved from dihydroxyacetone. This hydroxymethyl group can then be further elaborated or oxidized to the corresponding carboxylic acid.

Imidazole PrecursorReagentConditionsProduct
Dihydroxyacetone, KSCN, Methylamine HClAcetic acid, 1-ButanolRoom temperature, 60 h5-Hydroxymethyl-1-methyl-2-thio-imidazole
Formyl-imidazoleGrignard reagent (e.g., CH3MgBr)Ethereal solvent(Hydroxyalkyl)-imidazole

Functional Group Interconversions on the Imidazole Core

The chemical versatility of this compoundimidazole derivatives is significantly influenced by the reactivity of the functional groups attached to the imidazole nucleus. These groups, namely the ester and the tertiary hydroxyl group, allow for a range of interconversions that are pivotal in the synthesis of more complex molecules.

Ester Hydrolysis and Carboxylic Acid Derivatization

The ester group, typically an ethyl ester at the 5-position of the imidazole ring, is a key site for chemical modification. The hydrolysis of this ester to its corresponding carboxylic acid is a fundamental transformation in the synthetic pathways involving this scaffold.

Basic hydrolysis is a common method employed for this conversion. For instance, the ethyl ester of this compound1H-imidazole-5-carboxylate can be hydrolyzed using bases like sodium hydroxide (NaOH) in a suitable solvent such as methanol. mdpi.comsemanticscholar.org This reaction proceeds to yield the corresponding carboxylic acid, this compoundimidazole-5-carboxylic acid, in good yields. google.com

This carboxylic acid intermediate is then primed for further derivatization. A significant application is its subsequent esterification to introduce different alkyl or substituted alkyl groups. In the synthesis of Olmesartan medoxomil, the carboxylic acid is alkylated with medoxomil chloride in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as N,N-dimethylformamide (DMF). mdpi.com This results in the formation of the medoxomil ester, a crucial feature of the final active pharmaceutical ingredient. mdpi.com

Starting Material Reagents and Conditions Product Significance
Ethyl this compound1H-imidazole-5-carboxylateNaOH, Methanol/Water, 25-30 °CThis compoundimidazole-5-carboxylic acidFormation of a key intermediate for further derivatization. semanticscholar.org
This compoundimidazole-5-carboxylic acidMedoxomil chloride, K₂CO₃, DMFOlmesartan medoxomil precursorIntroduction of the medoxomil prodrug moiety. mdpi.com

Reactions Involving the Tertiary Hydroxyl Group

The tertiary hydroxyl group on the 1-methylethyl substituent at the 4-position of the imidazole ring is another important functional handle. While it is relatively stable, it can participate in certain chemical transformations.

The formation of this tertiary alcohol is itself a significant reaction, typically achieved through a Grignard reaction. Diethyl 2-propyl-imidazole-4,5-dicarboxylate is treated with an excess of a methyl magnesium halide (e.g., MeMgCl) in a solvent like tetrahydrofuran (THF). google.comchemicalbook.com This reaction selectively attacks one of the ester groups, converting it into the 1-hydroxy-1-methylethyl (B12665419) group. chemicalbook.com

While less frequently exploited for derivatization compared to the ester or the imidazole nitrogen, the tertiary hydroxyl group can be a site for potential side reactions or targeted modifications. For example, under certain acidic conditions or during subsequent synthetic steps, dehydration could potentially occur, leading to an alkene impurity. Careful control of reaction conditions is therefore necessary to maintain the integrity of this functional group.

Precursor Reagents and Conditions Functional Group Transformation Product
Diethyl 2-propyl-imidazole-4,5-dicarboxylateMethylmagnesium chloride (MeMgCl), THF, -10 to 0 °CEster to Tertiary AlcoholEthyl this compoundimidazole-5-carboxylate

Imidazole Ring Modifications and Substitutions

The imidazole ring itself is a dynamic platform for chemical modifications, particularly through alkylation reactions at its nitrogen atoms. These substitutions are critical for constructing the final architecture of complex molecules derived from this core structure.

Alkylation Reactions

Alkylation of the imidazole nitrogen is a cornerstone of its synthetic utility. The imidazole ring contains two nitrogen atoms, a pyrrole-type nitrogen (N-1) and a pyridine-type nitrogen (N-3), which can exhibit tautomerism. Alkylation can potentially occur at either of these positions, leading to regioisomers.

In the context of synthesizing angiotensin II receptor blockers, the N-alkylation of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate is a key step. jocpr.com This reaction is typically carried out using an alkylating agent in the presence of a base.

Derivatization at the N-1 Position of the Imidazole Nucleus

For many pharmaceutical applications, selective alkylation at the N-1 position is desired. This is prominently demonstrated in the synthesis of Olmesartan, where the imidazole intermediate is alkylated with a substituted biphenylmethyl bromide. jocpr.com

The reaction is typically performed using a base such as anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylacetamide. nih.gov The choice of base and solvent can influence the regioselectivity of the alkylation, favoring the desired N-1 isomer over the N-3 isomer. acs.org The reaction temperature is also a critical parameter, with the process often carried out at moderately elevated temperatures (e.g., 40-45°C) to ensure completion. nih.gov The formation of the N-1 substituted product is a crucial step in linking the imidazole core to the biphenyl (B1667301) tetrazole moiety of the final drug molecule. acs.org

Imidazole Substrate Alkylating Agent Reaction Conditions Primary Product
Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate4-bromomethyl-2,2'-biphenyltetrazole derivativeAnhydrous K₂CO₃, N,N-Dimethylacetamide, 40-45°CN-1 alkylated imidazole derivative jocpr.comnih.gov

Role as a Building Block in Complex Molecular Architectures

Due to the versatile reactivity of its functional groups and the imidazole core, this compoundimidazole serves as a crucial building block in the synthesis of complex molecular architectures. Its primary and most well-documented role is as a key intermediate in the manufacture of the antihypertensive drug, Olmesartan medoxomil. chemicalbook.comjocpr.comnih.gov

The structure of this imidazole derivative provides a pre-functionalized scaffold that is elaborated through a series of reactions. The synthetic strategy for Olmesartan medoxomil hinges on the sequential modification of this intermediate. The process involves:

N-alkylation : The imidazole nitrogen is alkylated with the biphenyl tetrazole moiety. nih.gov

Ester Hydrolysis : The ethyl ester is hydrolyzed to the carboxylic acid. mdpi.com

Esterification : The resulting carboxylic acid is esterified to form the medoxomil ester. mdpi.com

Construction of Angiotensin II Receptor Antagonist Scaffolds

The chemical architecture of this compoundimidazole-5-carboxylate makes it an ideal precursor for creating the core structure of "sartan" drugs. guidechem.comguidechem.com A key transformation involves the N-alkylation of the imidazole ring. This reaction connects the imidazole core to a substituted biphenyl tetrazole moiety, which is characteristic of many angiotensin II receptor antagonists. nih.govjocpr.com

The synthesis of Olmesartan Medoxomil, a prominent angiotensin II receptor antagonist, extensively utilizes this imidazole derivative. chemicalbook.comjocpr.com The process typically begins with the reaction of ethyl this compoundimidazole-5-carboxylate with a trityl-protected biphenyl methyl bromide derivative. nih.govnih.gov This coupling reaction is a critical step in assembling the final drug scaffold. Various bases and solvents can be employed to facilitate this reaction, with conditions optimized to maximize yield and minimize impurity formation. google.com For instance, the use of potassium carbonate in N,N-Dimethylacetamide has been reported for this N-alkylation step. nih.gov

The resulting intermediate, which now incorporates the biphenyl tetrazole structure, undergoes further chemical modifications. These subsequent steps are designed to introduce the medoxomil ester group, which enhances the bioavailability of the drug, and to remove the trityl protecting group from the tetrazole ring. nih.govmdpi.com

The versatility of the this compoundimidazole core is further highlighted by its use in the development of a range of nonpeptide angiotensin II receptor antagonists. nih.govnih.gov Researchers have explored various modifications to the imidazole scaffold to investigate structure-activity relationships, aiming to enhance the binding affinity and efficacy of these antagonists at the angiotensin II receptor. nih.govnih.gov

Key Reactions in the Construction of Angiotensin II Receptor Antagonist Scaffolds
Reaction StepReactantsKey Reagents/ConditionsProduct
N-AlkylationEthyl this compoundimidazole-5-carboxylate and a substituted biphenyl methyl bromideBase (e.g., K2CO3), Solvent (e.g., DMA)N-alkylated imidazole derivative
Ester HydrolysisN-alkylated ethyl ester intermediateBase (e.g., NaOH or KOH)Carboxylic acid intermediate
EsterificationCarboxylic acid intermediate and (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chlorideBase, SolventMedoxomil ester derivative
DeprotectionTrityl-protected tetrazole intermediateAcid (e.g., acetic acid)Final angiotensin II receptor antagonist

Synthesis of N-Tritylolmesartan Medoxomil Intermediates

A crucial intermediate in the synthesis of Olmesartan Medoxomil is N-Tritylolmesartan Medoxomil. pharmaffiliates.combiosynth.com The synthesis of this intermediate involves a series of well-defined steps starting from ethyl this compoundimidazole-5-carboxylate. chemicalbook.comgoogle.com

The initial step is the N-alkylation of the imidazole derivative with a trityl-protected biphenyl bromide, which yields ethyl this compound1-{[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazole-5-carboxylate. nih.govmdpi.com Following this, the ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide or lithium hydroxide. nih.govchemicalbook.com

The subsequent esterification of this carboxylic acid with (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride (medoxomil chloride) in the presence of a base like potassium carbonate yields N-Tritylolmesartan Medoxomil. mdpi.comchemicalbook.com This one-pot process, combining hydrolysis and alkylation, is often employed in industrial synthesis. mdpi.com The reaction conditions, including the choice of solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide), are critical for achieving high yields and purity. nih.govmdpi.com The final step in the synthesis of Olmesartan Medoxomil is the detritylation of N-Tritylolmesartan Medoxomil, typically achieved by treatment with an acid. nih.govgoogle.com

Synthesis Steps for N-Tritylolmesartan Medoxomil
StepDescriptionKey Reagents
1N-alkylation of ethyl this compoundimidazole-5-carboxylate with trityl biphenyl bromide.Potassium carbonate, N,N-Dimethylacetamide
2Hydrolysis of the ethyl ester to the carboxylic acid.Sodium hydroxide or Lithium hydroxide
3Esterification with medoxomil chloride.Potassium carbonate, N,N-dimethylformamide

Advanced Spectroscopic and Structural Characterization of 4 1 Hydroxy 1 Methylethyl 2 Propyl 1h Imidazole 5 Carboxylate and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

While specific, publicly available spectra for Ethyl 4-(1-Hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate are limited, the expected proton (¹H) NMR signals can be predicted based on its molecular structure. The analysis would reveal distinct signals for each unique proton environment, with their chemical shift (δ), multiplicity (splitting pattern), and integration (proton count) confirming the presence of the ethyl ester, propyl, and hydroxy-methylethyl groups attached to the imidazole (B134444) core.

The imidazole N-H proton typically appears as a broad singlet at a downfield chemical shift, often between 10-13 ppm, due to its acidic nature and potential for hydrogen bonding. The protons of the ethyl ester group would present as a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the terminal methyl (-CH3) group, a result of spin-spin coupling with each other. Similarly, the propyl group would show a triplet for the terminal methyl, a sextet for the central methylene, and a triplet for the methylene group attached to the imidazole ring. The two methyl groups of the 1-hydroxy-1-methylethyl (B12665419) substituent are equivalent and would appear as a sharp singlet, integrating to six protons. The hydroxyl (-OH) proton signal is often a broad singlet whose chemical shift can vary depending on solvent, concentration, and temperature.

Table 1: Predicted ¹H-NMR Chemical Shifts for Ethyl this compoundimidazole-5-carboxylate

Proton Group Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Imidazole N-H 10.0 - 13.0 Broad Singlet 1H
Ester -OCH₂CH₃ 4.1 - 4.4 Quartet 2H
Propyl -CH₂CH₂CH₃ (attached to C2) 2.5 - 2.8 Triplet 2H
Propyl -CH₂CH₂CH₃ 1.6 - 1.9 Sextet 2H
Hydroxyethyl -C(CH₃)₂ 1.5 - 1.7 Singlet 6H
Ester -OCH₂CH₃ 1.2 - 1.4 Triplet 3H
Propyl -CH₂CH₂CH₃ 0.8 - 1.1 Triplet 3H

Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

Imidazole and its derivatives are known to self-associate in solution, primarily through intermolecular hydrogen bonding. rsc.org This aggregation can be studied using NMR by monitoring the chemical shifts of protons involved in these interactions, such as the N-H and O-H protons, as a function of solute concentration.

As the concentration of the compound increases, the equilibrium shifts towards the formation of dimers or larger aggregates. This enhanced intermolecular hydrogen bonding typically causes the N-H and O-H proton signals to shift downfield (to a higher ppm value). By plotting the chemical shift of these protons against concentration, the extent and nature of the self-association can be inferred. While specific studies on this particular molecule are not widely published, this NMR-based method is a powerful tool for characterizing such supramolecular behavior. rsc.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For Ethyl this compoundimidazole-5-carboxylate (molecular formula C₁₂H₂₀N₂O₃), high-resolution mass spectrometry would confirm its molecular weight of 240.1474 g/mol .

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate ions and study their fragmentation patterns. The fragmentation provides a molecular fingerprint that helps to confirm the structure. A key characteristic of the mass spectra of many imidazole derivatives is the stability of the imidazole ring itself, with fragmentation primarily occurring at the substituent groups. nih.gov Common fragmentation pathways for the title compound would likely involve the loss of small, stable molecules or radicals.

Table 2: Plausible Mass Spectrometry Fragmentation for Ethyl this compoundimidazole-5-carboxylate

Fragment (Loss) Description Predicted m/z
[M]+ Molecular Ion 240
[M - H₂O]+ Loss of water from the tertiary alcohol 222
[M - C₂H₅]+ Loss of the ethyl radical from the ester 211
[M - C₃H₇]+ Loss of the propyl radical from the C2 position 197

Note: These predicted fragments are based on general principles of mass spectral fragmentation for alcohols and esters. libretexts.org

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a rapid and effective method for identifying the presence of specific functional groups. The IR spectrum of Ethyl this compoundimidazole-5-carboxylate would exhibit several characteristic absorption bands.

A broad, strong band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, likely overlapping with the N-H stretch of the imidazole ring. The presence of aliphatic C-H bonds in the propyl and ethyl groups would be confirmed by stretching vibrations just below 3000 cm⁻¹. One of the most prominent peaks would be the strong C=O stretch of the ester functional group, typically appearing around 1720-1700 cm⁻¹.

Table 3: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H (Alcohol) / N-H (Imidazole) Stretching 3400 - 3200 Strong, Broad
C-H (Aliphatic) Stretching 2960 - 2850 Medium to Strong
C=O (Ester) Stretching 1720 - 1700 Strong
C=N / C=C (Imidazole Ring) Stretching 1600 - 1450 Medium to Weak

Note: Values are based on standard IR correlation tables. vscht.cz

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation.

While a specific crystal structure for Ethyl this compoundimidazole-5-carboxylate is not publicly available, analysis of similar substituted imidazole structures provides insight into the information that would be obtained. sapub.orgresearchgate.netacs.org Crystallographic analysis would likely reveal a nearly planar imidazole ring. acs.org A key aspect of the analysis would be the characterization of intermolecular interactions, particularly hydrogen bonds. The presence of a hydrogen bond donor (the hydroxyl group and the imidazole N-H) and acceptors (the ester carbonyl oxygen and the sp²-hybridized imidazole nitrogen) suggests the formation of an extensive hydrogen-bonding network in the solid state. This network would govern the crystal packing and is fundamental to the material's physical properties.

Light Scattering Analysis for Supramolecular Aggregation Characteristics

Dynamic Light Scattering (DLS) is a technique used to determine the size distribution of small particles or aggregates in a solution. nih.gov It works by measuring the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. The rate of these fluctuations is related to the particle's diffusion coefficient, which can be used to calculate its hydrodynamic radius via the Stokes-Einstein equation. mdpi.com

For molecules like the title compound, which have the potential for self-association, DLS is an invaluable tool for studying the formation and size of supramolecular aggregates in solution. nih.govmdpi.com By performing DLS measurements under various conditions (e.g., changing concentration, solvent polarity, or pH), one can monitor the onset and progression of aggregation. acs.org This technique is highly sensitive to the formation of larger species from small molecules and provides complementary information to NMR studies on self-association. While DLS is more commonly applied to larger systems like polymers or nanoparticles, it is increasingly used to investigate the supramolecular chemistry of smaller organic molecules. nih.govnih.gov

Computational Chemistry Investigations on 4 1 Hydroxy 1 Methylethyl 2 Propyl Imidazole Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of imidazole (B134444) derivatives. researchgate.net These methods provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.

DFT studies on substituted imidazoles have revealed that the nature and position of substituents significantly influence the electronic structure and reactivity. researchgate.net For instance, electron-donating groups tend to increase the electron density on the imidazole ring, enhancing its nucleophilicity, while electron-withdrawing groups have the opposite effect. In the case of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole, the alkyl groups (propyl and 1-hydroxy-1-methylethyl) are generally considered electron-donating, thus influencing the reactivity of the imidazole core.

Key parameters derived from DFT calculations, such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and various reactivity descriptors, help in predicting the sites susceptible to electrophilic or nucleophilic attack. jchemrev.com The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and stability. A smaller energy gap generally implies higher reactivity.

Natural Bond Orbital (NBO) analysis, another quantum chemical tool, can be employed to study the stability and charge delocalization within the molecule, arising from intramolecular interactions. jchemrev.com These calculations can quantify the hyperconjugative interactions and provide a deeper understanding of the electronic delocalization within the imidazole ring and its substituents.

Table 1: Calculated Quantum Chemical Parameters for Substituted Imidazole Derivatives

DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Imidazole-6.121.257.373.67
2-Methylimidazole-5.981.357.333.89
4-Nitroimidazole-7.25-0.896.366.78

Note: The data in this table is illustrative and based on general findings for substituted imidazoles, not specifically for this compoundimidazole, as specific data for this compound was not available in the searched literature.

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior, capturing the conformational changes and intermolecular interactions over time. nih.gov For flexible molecules like this compoundimidazole derivatives, MD simulations are crucial for exploring their conformational landscape.

The propyl and hydroxy-methylethyl side chains can adopt various orientations, leading to a range of possible conformers. MD simulations can map these conformational states and determine their relative energies and populations, providing insights into the preferred shapes of the molecule in different environments (e.g., in solution or bound to a biological target). nih.gov

Furthermore, MD simulations are invaluable for studying how these imidazole derivatives interact with other molecules, such as solvent molecules or the amino acid residues in a protein's active site. nih.gov These simulations can reveal the formation and dynamics of hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern molecular recognition and binding. For instance, the hydroxyl group of the 1-hydroxy-1-methylethyl (B12665419) substituent and the nitrogen atoms of the imidazole ring are potential sites for hydrogen bonding.

In the context of angiotensin II receptor blockers (ARBs), many of which contain an imidazole or a bioisosteric core, MD simulations have been used to understand their binding modes to the AT1 receptor. nih.gov These studies highlight the importance of specific intermolecular interactions, such as hydrogen bonds and π-π stacking, in achieving high binding affinity and selectivity. acs.org

In Silico Prediction of Reaction Pathways and Transition States

Computational methods can be employed to predict the most likely pathways for chemical reactions and to characterize the high-energy transition states that connect reactants and products. researchgate.netacs.org This is particularly useful in understanding the synthesis of imidazole derivatives and predicting potential side reactions.

For the synthesis of substituted imidazoles, several reaction mechanisms have been proposed and investigated computationally. rsc.org Theoretical calculations can help to evaluate the feasibility of different synthetic routes by calculating the activation energies for each step. The lower the activation energy, the more favorable the reaction pathway.

For example, in the synthesis of this compoundimidazole-5-carboxylate, which is a precursor to the target compound, understanding the reaction mechanism can aid in optimizing reaction conditions to improve yield and purity. chemicalbook.com Computational studies can model the reaction intermediates and transition states, providing a detailed atomistic picture of the reaction progress.

By mapping the potential energy surface of a reaction, computational chemists can identify the lowest energy path from reactants to products, thus predicting the most probable reaction mechanism. This information is crucial for rational process development and scale-up in pharmaceutical manufacturing.

Theoretical Studies of Molecular Recognition and Binding Mechanisms

Understanding how a molecule recognizes and binds to its biological target is a central theme in drug design. Theoretical studies, including molecular docking and more advanced methods like free energy calculations, are pivotal in this endeavor. doi.org

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. doi.org For imidazole derivatives targeting specific proteins, docking studies can identify plausible binding poses and highlight key interactions. mdpi.com The imidazole ring itself can participate in various interactions, including hydrogen bonding (as both a donor and acceptor) and π-π stacking with aromatic residues of the protein.

For instance, in the context of angiotensin II receptor antagonists, computational studies have shown that the imidazole ring often forms crucial interactions with specific residues in the AT1 receptor binding pocket. acs.orgnih.gov These interactions are critical for the antagonist's ability to block the binding of angiotensin II. wikipedia.org

Beyond simple docking, more rigorous computational methods can be used to calculate the binding free energy, which provides a quantitative measure of the binding affinity. These calculations can help to explain why certain derivatives bind more tightly than others and can guide the design of new compounds with improved potency. The structural resemblance of imidazoles to the amino acid histidine allows them to interact with important protein molecules, thereby modulating their functions. mdpi.com

Mechanistic Investigations of Molecular Interactions and Aggregation Phenomena

Self-Association Behavior of CS-088 and Related Derivatives

The behavior of CS-088 in solution is characterized by a tendency for self-association, a phenomenon that has significant implications for its physicochemical properties. In the absence of additives, studies have shown that the corneal permeability of CS-088 decreases as its concentration increases, an observation attributed to the self-association of CS-088 monomers. researchgate.net

Research indicates that CS-088 monomers in solution can self-associate to form dimers. researchgate.net This dimerization is a key aspect of its aggregation behavior. While the formation of dimers is documented, specific research detailing the formation of pentameric or other higher-order aggregates for CS-088 is not extensively covered in the available literature. The primary focus has been on the initial self-association into dimeric structures.

The self-aggregation of molecules like CS-088 in aqueous environments is typically driven by a combination of intermolecular forces. nih.govresearchgate.net The two primary forces considered to be at play are hydrophobic interactions and hydrogen bonding. nih.govnih.gov

Hydrophobic Interactions : These interactions are a major driving force for the aggregation of molecules with nonpolar regions in aqueous solutions. nih.govresearchgate.net The tendency of the nonpolar parts of the CS-088 molecule to avoid contact with water molecules leads them to associate with each other, minimizing the disruption of the water structure and resulting in a thermodynamically more stable state. researchgate.net This force is fundamental to the stability of many molecular aggregates. nih.gov

Hydrogen Bonding : The formation of an extensive intermolecular hydrogen bonding network can also significantly stabilize molecular aggregates. nih.gov The CS-088 molecule possesses functional groups capable of forming hydrogen bonds, which could contribute to the stability of its dimeric and potentially higher-order structures. The balance between hydrophobic forces and hydrogen bonding is critical in determining the final aggregated state. nih.gov

The equilibrium between monomeric and aggregated forms of a compound is highly sensitive to the surrounding chemical environment, including the solvent system and the presence of excipients. rsc.orgnih.gov

The choice of solvent can profoundly influence molecular assembly. rsc.org While specific studies detailing the impact of various solvent systems on CS-088 aggregation are limited, general principles suggest that solvents that can effectively solvate the different parts of the molecule can disrupt the self-association process. rsc.orgacs.org Conversely, in aqueous media, the hydrophobic effect drives aggregation. researchgate.net

Excipients, which are inactive substances formulated alongside the active ingredient, can also shift the aggregation equilibrium. researchgate.netacs.orgnih.gov Research has shown that certain buffering agents can decrease the corneal permeability of CS-088 by promoting increased self-association of its aggregates. researchgate.net This highlights the critical role that formulation components play in modulating the aggregation state of the primary compound. researchgate.netnih.gov

Membrane Permeability Enhancement Mechanisms in Model Systems

Enhancing the passage of therapeutic compounds across biological membranes is a key area of pharmaceutical research. nih.govdtu.dk For CS-088, specific mechanisms involving chelating agents and boric acid have been elucidated. researchgate.netresearchgate.net

The combination of the chelating agent Ethylenediaminetetraacetic acid (EDTA) and boric acid has been shown to significantly enhance the corneal penetration of CS-088. researchgate.netnih.gov This enhancement is not due to changes in the physicochemical properties of CS-088 itself, but rather to the effect of these agents on the biological membrane. researchgate.net

Studies using liposomes as a model for biological membranes have demonstrated that EDTA and boric acid synergistically and significantly increase the fluidity of the membrane. researchgate.netresearchgate.net This effect is concentration-dependent for both EDTA and boric acid. researchgate.net EDTA is known to fluidize and destabilize lipid membranes, potentially by interacting with lipid head groups and removing divalent cations that stabilize the membrane structure. oup.comnih.gov The synergistic action with boric acid further potentiates this effect on membrane fluidity. researchgate.netresearchgate.net Other buffering agents, in contrast, did not produce a similar increase in membrane fluidity. researchgate.net

Table 1: Effect of Enhancers on CS-088 Permeability and Membrane Properties

Enhancer/Condition Effect on CS-088 Corneal Penetration Effect on Membrane Fluidity (Liposome Model) Synergistic Effect
EDTA / Boric Acid Significantly enhanced (~1.6-fold) researchgate.netnih.gov Significantly increased researchgate.netresearchgate.net Yes researchgate.netresearchgate.net
Other Buffering Agents Decreased researchgate.net No significant change researchgate.net N/A

| De-epithelialized Cornea | Markedly higher permeability (~24-fold) nih.gov | N/A | N/A |

The transport of substances across a cellular barrier like the corneal epithelium can occur via two main routes: the paracellular pathway (between cells) and the transcellular pathway (through cells). nih.govresearchgate.netresearchgate.net

Impurity Profiling and Degradation Product Analysis of 4 1 Hydroxy 1 Methylethyl 2 Propyl 1h Imidazole 5 Carboxylate

Identification and Characterization of Process-Related Impurities

The manufacturing process of ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate can give rise to several process-related impurities. These substances may originate from starting materials, side reactions, or subsequent reaction steps. A comprehensive study has identified numerous impurities, highlighting the complexity of the synthesis process. ajrconline.org

Key impurities arise from the primary synthesis step, which typically involves the reaction of diethyl 2-propyl-imidazole-4,5-dicarboxylate with a Grignard reagent like methylmagnesium bromide. google.com Side reactions during this step can lead to the formation of byproducts such as a hydroxyl-methylated product and a hydroxyl-eliminated (olefinic) product. google.com

A detailed investigation into the process-related substances of this key intermediate has identified and characterized eleven potential impurities. ajrconline.org These impurities can be categorized based on their structural relation to the main compound, including variations in the carbinol group and the imidazole (B134444) ring.

Table 1: Identified Process-Related Impurities of Ethyl this compoundimidazole-5-carboxylate ajrconline.org

Impurity Name Category/Structural Feature
Ethyl carbinol imidazole Related to the hydroxy-methylethyl group
Methoxy imidazole Modification of the hydroxyl group
Olefinic imidazole Dehydration/elimination product
4-Acetyl imidazole Oxidation/rearrangement product
Diacetyl imidazole Further oxidation/rearrangement
5-Acetyl imidazole Isomeric acetyl impurity
Diethyl ester imidazole Unreacted starting material/precursor
Acetate imidazole Impurity Esterification of the hydroxyl group
Propionate imidazole Impurity Esterification of the hydroxyl group
Isobutyrate Imidazole Impurity Esterification of the hydroxyl group

Synthesis and Spectroscopic Characterization of Specific Impurities (e.g., Ethyl carbinol imidazole, Acetyl imidazoles)

To effectively control impurities, it is essential to have well-characterized reference standards. This requires the specific synthesis and spectroscopic analysis of each potential impurity.

Acetyl Imidazoles: The 4-acetyl and 5-acetyl imidazole impurities are of particular interest. The synthesis of the 4-acetyl impurity can be achieved through a multi-step process starting from a dicyanoimidazole derivative. semanticscholar.org This involves a reaction with methyl magnesium chloride, followed by hydrolysis and esterification to yield the methyl ester of 4-acetyl propyl imidazole carboxylic acid. semanticscholar.org

Conversely, the 5-acetyl impurity's synthesis begins with an N-alkylated imidazole derivative, which is an intermediate in the main synthesis pathway. semanticscholar.org A Grignard reaction with an excess of methyl magnesium chloride on this intermediate leads to the formation of the 5-acetyl derivative. semanticscholar.org The structures of these synthesized impurities are then confirmed using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Ethyl Carbinol Imidazole: The formation of ethyl carbinol imidazole is another significant process-related impurity. ajrconline.org Its synthesis and characterization are crucial for developing analytical methods to detect and quantify its presence in the main compound. Detailed spectroscopic data (¹H NMR, ¹³C NMR, MS) allows for unambiguous identification.

Degradation Pathways and Stress Stability Studies

Understanding the stability of this compound1H-imidazole-5-carboxylate under various stress conditions is vital for determining its storage requirements and shelf-life. Forced degradation studies expose the compound to harsh conditions to accelerate its decomposition and identify potential degradation products.

While specific degradation studies on the intermediate are not extensively published, valuable insights can be drawn from stability-indicating studies performed on the final active pharmaceutical ingredient, Olmesartan Medoxomil, which shares the same core imidazole structure. researchgate.net These studies reveal that the imidazole moiety is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions. researchgate.net

Elucidation of Degradation Mechanisms Under Varied Conditions (e.g., pH, Temperature, Oxidation)

The degradation of the imidazole ring typically follows specific mechanisms depending on the environmental stressor.

Hydrolysis: Under acidic and basic pH conditions, the ester group of the molecule is susceptible to hydrolysis, yielding the corresponding carboxylic acid. The stability of the imidazole ring itself can also be compromised under strong acidic or basic conditions, potentially leading to ring-opening. In forced degradation studies of Olmesartan, significant degradation was observed under both acidic and basic hydrolysis conditions. researchgate.net

Oxidation: Oxidative stress, often simulated using hydrogen peroxide, can lead to the formation of various oxidized products. The electron-rich imidazole ring is a potential target for oxidation. Studies on Olmesartan have confirmed its degradation in the presence of peroxide. researchgate.net

Temperature: Thermal stress can induce degradation, often leading to dehydration of the tertiary alcohol. This would result in the formation of the corresponding olefinic impurity. google.com

Identification and Characterization of Specific Degradation Products

The primary degradation products are typically formed through hydrolysis of the ester linkage and dehydration of the tertiary alcohol.

Table 2: Potential Degradation Products and Their Formation Pathways

Degradation Product Formation Pathway Stress Condition
This compound1H-imidazole-5-carboxylic acid Hydrolysis of the ethyl ester Acidic/Basic pH
Ethyl 4-(prop-1-en-2-yl)-2-propyl-1H-imidazole-5-carboxylate (Olefinic Impurity) Dehydration of the tertiary alcohol Thermal/Acidic

The characterization of these degradation products is achieved using liquid chromatography coupled with mass spectrometry (LC-MS) to separate and identify the compounds based on their mass-to-charge ratio and fragmentation patterns.

Strategies for Impurity Control and Removal in Industrial Processes

Effective impurity control is a cornerstone of industrial pharmaceutical synthesis, ensuring the final product's purity and safety. For this compound1H-imidazole-5-carboxylate, strategies focus on both optimizing the synthesis process to minimize impurity formation and implementing efficient purification methods.

One patented approach to producing a high-purity compound involves a novel process that circumvents the direct Grignard reaction on diethyl 2-propylimidazole-4,5-dicarboxylate, which is a major source of impurities. google.com This alternative route helps to significantly reduce the formation of hydroxyl-methylated and hydroxyl-eliminated byproducts. google.com

Process control during the N-alkylation step (when the imidazole intermediate is coupled with the biphenyl (B1667301) moiety for Olmesartan synthesis) is also critical. Controlling reaction time and limiting the amount of unreacted starting materials can prevent the formation of subsequent impurities. nih.gov

Purification techniques are employed to remove any impurities that are formed. These include:

Crystallization: Recrystallization from suitable solvent systems, such as diisopropyl ether or isopropyl ether-n-hexane, is an effective method for purifying the final product and removing process-related impurities. chemicalbook.comechemi.com

Acid-Base Treatment: Simple acid-base treatment can be used to purify the compound, leveraging the basicity of the imidazole ring to separate it from non-basic impurities.

Chromatography: For impurities that are difficult to remove by crystallization, column chromatography can be employed, although this is often less desirable for large-scale industrial processes. nih.gov

By combining a well-designed synthesis route with stringent in-process controls and robust purification methods, it is possible to produce this compound1H-imidazole-5-carboxylate with the high purity required for its use as a key pharmaceutical intermediate.

Future Research Directions in the Chemistry of 4 1 Hydroxy 1 Methylethyl 2 Propyl Imidazole Derivatives

Exploration of Novel, High-Efficiency, and Environmentally Benign Synthetic Pathways

The synthesis of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole derivatives, key intermediates in the production of pharmaceuticals like Olmesartan, is a cornerstone of their chemical exploration. chemicalbook.comjmst.info Future research will undoubtedly focus on developing synthetic routes that are not only efficient but also adhere to the principles of green chemistry. Innovations in continuous flow chemistry and process optimization are anticipated to enhance production efficiency, reduce costs, and improve scalability. rsc.org

Current synthetic strategies often involve multi-step processes that may generate significant byproducts. chemicalbook.comrsc.org Future methodologies will likely aim to minimize waste, utilize recyclable solvents, and employ milder reaction conditions. One promising avenue is the development of novel catalytic systems that can facilitate the synthesis with higher atom economy and reduced environmental impact. The exploration of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, also presents a significant opportunity to streamline the manufacturing process. mdpi.com

Synthetic ApproachKey FeaturesPotential Advantages
Continuous Flow Chemistry Reactions are run in a continuously flowing stream rather than in a batch.Improved heat and mass transfer, enhanced safety, potential for automation and scalability. rsc.orgyoutube.com
Green Catalysis Use of catalysts that are non-toxic, recyclable, and highly efficient.Reduced waste, lower energy consumption, and use of renewable feedstocks.
One-Pot Synthesis Multiple reaction steps are performed in a single reactor.Reduced solvent usage, shorter reaction times, and higher overall yields. mdpi.com
Biocatalysis Use of enzymes or whole-cell microorganisms to catalyze reactions.High selectivity, mild reaction conditions, and reduced environmental impact.

Advanced Mechanistic Studies of Intramolecular Rearrangements and Intermolecular Reactions

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compoundimidazole derivatives is crucial for optimizing existing processes and designing new ones. A key step in many synthetic routes involves the Grignard reaction with an ester, a process known to proceed through a tetrahedral intermediate. chemicalbook.commasterorganicchemistry.comchemistrysteps.com Future mechanistic studies could employ advanced computational and experimental techniques to elucidate the finer details of these transformations.

Of particular interest is the potential for intramolecular rearrangements. The presence of a hydroxyl group and the imidazole (B134444) ring introduces the possibility of intramolecular hydrogen bonding, which can significantly influence the molecule's conformation and reactivity. researchgate.netrsc.org Advanced spectroscopic techniques, such as multidimensional NMR, coupled with computational modeling, can provide valuable insights into these non-covalent interactions. nih.govnih.gov Furthermore, kinetic studies of key reaction steps will be instrumental in developing more accurate reaction models and optimizing process parameters. dtu.dkacs.org

Investigation of Emerging Analytical Techniques for Trace-Level Analysis and Structural Confirmation

The purity of pharmaceutical intermediates is of paramount importance. Consequently, the development of advanced analytical techniques for the trace-level analysis and structural confirmation of this compoundimidazole and its derivatives is a critical area of future research. While standard techniques like HPLC are commonly used, there is a growing interest in more rapid, sensitive, and environmentally friendly methods. nih.govkfupm.edu.sa

Reverse Phase Ultra Performance Liquid Chromatography (RP-UPLC) offers significant advantages over conventional HPLC in terms of speed, resolution, and solvent consumption. nih.govguidechem.com The development and validation of new RP-UPLC methods will enable more efficient in-process control and final product analysis. Furthermore, the principles of green analytical chemistry are likely to drive the adoption of methods that use less hazardous solvents and generate minimal waste. kfupm.edu.sa The coupling of chromatographic techniques with high-resolution mass spectrometry (HRMS) will continue to be essential for the unambiguous identification and quantification of impurities, even at trace levels.

Analytical TechniquePrincipleAdvantages in this Context
RP-UPLC Liquid chromatography using smaller stationary phase particles and higher pressures.Faster analysis times, better resolution, and lower solvent consumption. nih.govguidechem.com
Green HPLC HPLC methods designed to minimize environmental impact.Use of non-toxic solvents, reduced solvent consumption, and waste generation. kfupm.edu.sa
LC-HRMS Coupling of liquid chromatography with high-resolution mass spectrometry.Highly sensitive and specific for the identification and quantification of trace impurities.
Chiral Chromatography Separation of enantiomers.Crucial for ensuring the stereochemical purity of chiral derivatives.

Design and Synthesis of Structurally Related Analogs for Fundamental Chemical Research

The this compoundimidazole scaffold provides a versatile platform for the design and synthesis of a wide array of structurally related analogs. masterorganicchemistry.com Such analogs are invaluable for fundamental chemical research, allowing for the systematic investigation of structure-activity relationships. By modifying the substituents on the imidazole ring, the propyl chain, or the hydroxy-methylethyl group, chemists can fine-tune the electronic and steric properties of the molecule.

These analogs can serve as probes to explore interactions with biological targets or as building blocks for the synthesis of novel compounds with unique properties. For instance, the synthesis of derivatives with different alkyl or aryl groups in place of the propyl group could lead to compounds with altered lipophilicity and, potentially, different biological activities. Similarly, the modification of the tertiary alcohol moiety could be explored to introduce new functionalities or to study its role in intermolecular interactions.

Potential Applications in Materials Science and Other Chemical Disciplines

While the primary focus on this compoundimidazole derivatives has been in the pharmaceutical sector, their unique structural features suggest potential applications in other chemical disciplines, most notably materials science. The imidazole ring is a well-known ligand for metal ions, and its derivatives can be used to construct metal-organic frameworks (MOFs). rsc.org These materials have a wide range of potential applications, including gas storage, catalysis, and sensing. The presence of both a carboxylic acid precursor and a hydroxyl group in the molecule could allow for the formation of multifunctional MOFs with tailored properties. google.com

Furthermore, imidazole derivatives have shown promise as corrosion inhibitors for various metals. jmst.infomdpi.comkfupm.edu.saresearchgate.netgoogle.com The ability of the imidazole ring to adsorb onto metal surfaces and form a protective layer can be exploited to develop new and more effective anti-corrosion agents. The specific substitution pattern of this compoundimidazole may offer unique advantages in this regard. Additionally, the incorporation of this molecule into polymer backbones could lead to the development of functional polymers with interesting thermal, mechanical, or conductive properties. nih.govresearchgate.netresearchgate.netnih.govmdpi.com

Potential ApplicationRationale
Metal-Organic Frameworks (MOFs) The imidazole ring can coordinate with metal ions to form porous, crystalline structures. rsc.orgyoutube.com
Corrosion Inhibitors Imidazole derivatives can adsorb onto metal surfaces and protect them from corrosion. jmst.infomdpi.comkfupm.edu.saresearchgate.netgoogle.com
Functional Polymers The molecule can be incorporated into polymer chains as a monomer or a functional group. nih.govresearchgate.netresearchgate.netnih.govmdpi.com
Catalysis The imidazole moiety can act as a ligand for transition metal catalysts or as a catalyst itself. chemscene.com

Q & A

Basic: What are the optimal synthetic routes for 4-(1-Hydroxy-1-methylethyl)-2-propyl- derivatives, and how are reaction conditions optimized?

Methodological Answer:
Synthesis typically involves esterification or alkylation reactions. For example, ester derivatives can be synthesized via nucleophilic substitution under anhydrous conditions using catalysts like DMAP (4-dimethylaminopyridine). Reaction optimization employs factorial design to vary parameters (temperature, solvent polarity, catalyst loading). Post-synthesis purification uses column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Analytical validation via HPLC (C18 column, methanol/buffer mobile phase at pH 4.6) ensures purity (>98%) .

Example Reaction Conditions Table:

StepReagents/ConditionsYield (%)Purity (HPLC)
Esterification2-propyl chloride, K₂CO₃, DMF, 60°C7595.2
PurificationSilica gel, hexane:EtOAc (7:3)6899.1

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies hydroxyl and propyl groups (δ 1.2–1.5 ppm for propyl CH₃; δ 4.1–4.3 ppm for hydroxyl-bearing methine).
  • X-ray Crystallography : Resolves stereochemistry (e.g., confirmation of tert-alcohol geometry) .
  • HPLC : Quantifies purity using a sodium 1-octanesulfonate buffer (pH 4.6) and methanol mobile phase .

Basic: How does the compound’s stability vary under different storage conditions?

Methodological Answer:
Stability studies use accelerated degradation tests (40°C/75% RH for 6 months). Monitor via:

  • Thermogravimetric Analysis (TGA) : Detects decomposition above 150°C.
  • UV-Vis Spectroscopy : Tracks oxidation (λmax shifts at 270 nm).
  • LC-MS : Identifies degradation products (e.g., propyl chain cleavage). Store in amber vials at –20°C under argon to prevent hydrolysis .

Advanced: How can computational modeling (e.g., DFT, molecular dynamics) predict reactivity or interactions of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates transition-state energies for ester hydrolysis. COMSOL Multiphysics simulates reaction kinetics in batch reactors .
  • Molecular Dynamics : Predicts solvent interactions (e.g., solubility in DMSO vs. water). Validate with experimental partition coefficients (logP).

Example DFT Results Table:

Reaction PathwayActivation Energy (kcal/mol)Predicted Rate (s⁻¹)
Ester Hydrolysis22.31.4 × 10⁻³
Alkylation18.73.2 × 10⁻²

Advanced: What mechanistic insights explain contradictory catalytic activity data in different solvents?

Methodological Answer:
Contradictions arise from solvent polarity effects on transition states. Methods:

  • Isotopic Labeling : Track ¹⁸O in hydroxyl groups to confirm protonation pathways.
  • Kinetic Isotope Effects (KIE) : Compare rates in H₂O vs. D₂O.
  • In Situ IR Spectroscopy : Identifies solvent-dependent intermediates (e.g., hydrogen-bonded vs. free hydroxyl groups) .

Advanced: How can factorial design resolve discrepancies in yield optimization studies?

Methodological Answer:
A 2³ factorial design evaluates temperature (40–80°C), catalyst loading (1–5 mol%), and solvent polarity (THF vs. acetonitrile). ANOVA identifies interactions (e.g., high temperature + polar solvent increases hydrolysis side reactions). Sensitivity analysis ranks parameters: solvent > temperature > catalyst .

Advanced: What reactor design principles improve scalability for derivatives of this compound?

Methodological Answer:

  • Continuous Stirred-Tank Reactors (CSTR) : Maintain steady-state conditions for exothermic reactions.
  • Membrane Reactors : Separate byproducts in situ (e.g., using polyamide membranes).
  • Scale-Up Criteria : Match Reynolds (Re) and Damköhler (Da) numbers between lab and pilot scales .

Advanced: How to elucidate degradation pathways under oxidative or photolytic conditions?

Methodological Answer:

  • LC-HRMS : Identifies hydroxylated or cleaved products.
  • ESR Spectroscopy : Detects free radicals during UV-induced degradation.
  • Computational Degradation Models : Predict bond dissociation energies (BDEs) for C–O and C–C bonds .

Advanced: What purification challenges arise with stereoisomeric impurities, and how are they resolved?

Methodological Answer:

  • Chiral HPLC : Uses amylose-based columns with heptane/ethanol mobile phase.
  • Crystallization-Induced Diastereomer Resolution : Add chiral auxiliaries (e.g., tartaric acid) to precipitate impurities.
  • Membrane Separation : Nanofiltration retains larger stereoisomers .

Advanced: What safety protocols are critical for handling reactive intermediates during synthesis?

Methodological Answer:

  • PPE : Chemically resistant gloves (nitrile), face shields for exothermic steps.
  • Ventilation : Use fume hoods for volatile intermediates (e.g., propyl chlorides).
  • Emergency Protocols : Neutralize spills with sodium bicarbonate; eye exposure requires 15-min saline rinse .

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